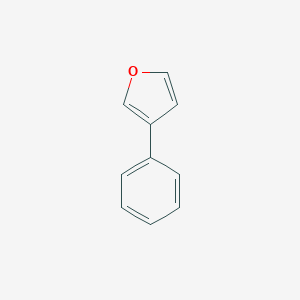

3-Phenylfuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNANPEQZOWHZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333833 | |

| Record name | 3-Phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-41-9 | |

| Record name | 3-Phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylfuran and Derivatives

Established Synthetic Pathways to the Furan (B31954) Core

Classic synthetic routes to the furan nucleus often rely on the cyclization of acyclic precursors. researchgate.net These methods are foundational in heterocyclic chemistry and provide access to a wide array of substituted furans.

Cyclocondensation reactions involve the formation of the furan ring from one or more components through condensation and subsequent cyclization. Prominent among these are the Paal-Knorr, Feist-Benary, and Fiesselmann syntheses. rsc.orgrsc.org

Paal-Knorr Synthesis: This is one of the most important methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq The reaction is typically carried out in the presence of protic acids like sulfuric or hydrochloric acid, or with Lewis acids and dehydrating agents such as phosphorus pentoxide. wikipedia.org The mechanism, elucidated in the 1990s, involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration of the resulting hemiacetal to yield the furan. wikipedia.orgorganic-chemistry.org

Feist-Benary Synthesis: This method produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.orgchemeurope.comambeed.com The condensation is catalyzed by bases like ammonia (B1221849) or pyridine. wikipedia.orgchemeurope.com The reaction proceeds first through a step similar to a Knoevenagel condensation, followed by nucleophilic attack from the enolate to displace the halogen, leading to ring closure. wikipedia.orgquimicaorganica.org

Fiesselmann Synthesis: While primarily known for thiophene (B33073) synthesis, the Fiesselmann synthesis offers a route to furan analogues. core.ac.ukderpharmachemica.com The classic Fiesselmann reaction involves the condensation of thioglycolic acid esters with α,β-acetylenic esters. derpharmachemica.com Adaptations of this condensation strategy can be envisioned for furan synthesis by using appropriate oxygen-containing nucleophiles in place of the sulfur-based reactants.

| Cyclocondensation Reaction | Reactants | Catalyst/Conditions | Product |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid (e.g., H₂SO₄, P₂O₅) | Substituted Furan |

| Feist-Benary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Base (e.g., Pyridine, Ammonia) | Substituted Furan |

Cycloisomerization reactions involve the intramolecular rearrangement of a suitably functionalized acyclic precursor to form the furan ring. These methods are often catalyzed by transition metals, which activate a part of the molecule, typically an alkyne or allene (B1206475), to facilitate cyclization.

A variety of metals, including gold, palladium, ruthenium, and indium, have been shown to catalyze the cycloisomerization of precursors like allenyl ketones, propargylic oxiranes, and enynes into furans. hud.ac.ukorganic-chemistry.orgnih.gov For example, gold and palladium catalysts are effective in the cycloisomerization of enyne acetates and 1-(1-alkynyl)cyclopropyl ketones to generate highly substituted furans. hud.ac.ukorganic-chemistry.org Ruthenium has been used for one-pot propargylation-cycloisomerization approaches, while indium chloride can catalyze the cycloisomerization of propargylic oxiranes. hud.ac.uk These metal-catalyzed pathways often proceed under mild conditions and tolerate a range of functional groups, making them powerful tools for furan synthesis. hud.ac.ukorganic-chemistry.org

Cyclocondensation Approaches

Targeted Synthesis of 3-Phenylfuran

Directly constructing this compound or introducing a phenyl group at the C-3 position of a furan ring requires more specialized methods. These include advanced catalytic systems, electrochemical routes, and multicomponent reactions.

A modular and powerful approach to polyarylated furans is the direct functionalization of the furan ring via palladium-catalyzed C-H bond arylation. thieme-connect.com This method avoids the need for pre-functionalized starting materials like organometallics and instead activates a C-H bond directly for coupling with an aryl halide.

The direct arylation of the furan ring itself with aryl chlorides has been demonstrated using a palladium acetate (B1210297) catalyst with a 2-(dicyclohexylphosphino)-biphenyl ligand. nih.gov For targeted synthesis, the regioselectivity of the C-H arylation is critical. Research has shown that the C-H bonds at the C2 and C5 positions of the furan ring are generally more reactive than those at C3 and C4. thieme-connect.com However, by using a starting material like 3-bromofuran, the C2 and C5 positions can be selectively arylated. thieme-connect.com Subsequent cross-coupling reactions, such as a Suzuki reaction at the C3-bromo position, can then be used to introduce the phenyl group, leading to a 2,3,5-triaryl-substituted furan. thieme-connect.com Alternatively, direct C-H arylation of furan can provide 2-phenylfuran (B99556), which could potentially undergo further functionalization. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of these reactions. thieme-connect.comnih.gov

Electrochemical methods offer an alternative pathway for the synthesis of complex heterocyclic structures. These reactions use an electric potential to drive chemical transformations, often under mild conditions. The synthesis of a substituted this compound derivative has been achieved via an electrochemical route. semanticscholar.org

In a specific example, the cathodic reduction of 2-bromo-2-cyanoacetophenone at a mercury cathode in a divided cell resulted in the formation of 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile in a 67% yield. semanticscholar.org This one-pot reaction demonstrates that the core this compound structure can be assembled through an electrochemically induced process. semanticscholar.orgresearchgate.net Such methods are a component of modern green chemistry, providing efficient synthesis pathways. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. nih.govnih.gov These reactions are valuable for creating libraries of structurally diverse compounds, including highly substituted furans. rsc.org

Several MCRs have been developed for the one-pot synthesis of functionalized furan derivatives. nih.govrhhz.net For instance, a catalyst-free reaction between arylglyoxals, acetylacetone, and various phenols in refluxing acetone (B3395972) with triethylamine (B128534) as a base yields highly substituted furan derivatives. nih.gov By choosing a phenyl-containing arylglyoxal, this method can be adapted to produce furans with a phenyl substituent. The initial step is a Knoevenagel condensation between the arylglyoxal and acetylacetone, followed by a Michael addition of the phenol (B47542) to create a 1,4-diketone intermediate, which then cyclizes to the furan product. nih.gov The efficiency and convergence of MCRs make them an attractive strategy for the rapid assembly of complex molecules like substituted 3-phenylfurans. rsc.orgnih.gov

Synthetic Approaches from Substituted Phenacyl Precursors

The synthesis of furan derivatives from phenacyl precursors is a versatile strategy. One notable method involves the Stevens rearrangement of ammonium (B1175870) salts. researchgate.netwikipedia.org Ammonium salts that incorporate a phenacyl group can undergo a base-promoted 1,2-rearrangement to form substituted amines. wikipedia.org Specifically, ammonium salts containing both a phenacyl group and a 4-allyloxy(phenoxy)-2-butynyl group react with a potassium hydroxide (B78521) suspension in benzene (B151609). This process initiates a 3,2-Stevens rearrangement, leading to the formation of allenic amino ketones, which subsequently cyclize under the reaction conditions to yield furan derivatives. researchgate.net

Another approach utilizes phenacyl bromide in a one-pot synthesis to create functionalized benzofurans, which are structurally related to phenylfurans. This reaction proceeds through O-alkylation, tandem carbon-carbon coupling/cyclization, and dehydration/olefination steps with various phenols. scilit.com The reaction is effectively conducted under microwave irradiation in solvent-free conditions, using a mineral-supported reagent and an inorganic base like sodium carbonate. scilit.com

Furthermore, the Stevens rearrangement has been studied with ammonium salts linking a piperidinium (B107235) or morpholinium group to a prop-2-yn-1-yl moiety and a phenacyl group. In these cases, the reaction pathway leads to the formation of furan derivatives. researchgate.net This highlights the utility of the phenacyl moiety in directing the cyclization to form the furan ring. researchgate.netsci-hub.st

Synthesis of Phenyl-Substituted Furan Derivatives and Analogues Relevant to this compound Research

Synthesis of this compound-2,5-dione and Related Furan-2,5-diones

This compound-2,5-dione, also known as phenylmaleic anhydride (B1165640), is a significant synthetic building block. ontosight.aiontosight.ai Its synthesis can be achieved through several routes. One method involves the condensation of phenylacetic acid with oxalic acid using a catalyst, followed by cyclization through dehydration. ontosight.ai Another reported procedure is the dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide in the presence of a benzoyl peroxide catalyst, yielding phenylmaleic anhydride in 57-64% yield. acs.org

More direct methods include the reaction of maleic anhydride with distilled aniline (B41778) in acetonitrile, in the presence of concentrated HCl and cuprous oxide, which produces 3-phenylmaleic anhydride. prepchem.com A different approach involves charging an autoclave with benzene, maleic anhydride, and a rhodium carbonyl catalyst (Rh₄(CO)₁₂) under carbon monoxide pressure and heating, which also yields phenylmaleic anhydride. prepchem.com

The synthesis of related substituted furan-2,5-diones has also been explored. For instance, 4-benzyl-3-phenylfuran-2,5-dione was synthesized via a chemoselective Sₙ2′ coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate as a key step. thieme-connect.com These synthetic strategies provide access to a range of phenyl-substituted furan-2,5-diones for applications in materials science and medicinal chemistry. ontosight.aitandfonline.com

Table 1: Selected Synthetic Methods for this compound-2,5-dione

| Starting Materials | Reagents & Conditions | Yield |

|---|---|---|

| Phenylsuccinic anhydride | N-bromosuccinimide, benzoyl peroxide | 57-64% acs.org |

| Maleic anhydride, Aniline | Acetonitrile, conc. HCl, cuprous oxide | 29.2% prepchem.com |

| Maleic anhydride, Benzene | Rh₄(CO)₁₂, CO (30 kg/cm²), 220°C | N/A prepchem.com |

| Phenylacetic acid, Oxalic acid | Catalyst, dehydration, cyclization | N/A ontosight.ai |

Preparation of Halogenated Dihydro-Phenylfuranones

The synthesis of halogenated dihydro-phenylfuranones, which are lactones, can be achieved from readily available starting materials. A key intermediate, 3,4-dichloro-5-phenyl-5H-furan-2-one, is prepared by adding granulated aluminum chloride to a mixture of mucochloric acid and an arene (like benzene). The reaction mixture is stirred overnight and then worked up with ice and concentrated hydrochloric acid to yield the desired dichlorinated lactone. This product can be isolated as an oily residue and crystallized from n-hexane.

Optically active halogenated furanones have also been synthesized. For example, the interaction of stereochemically pure 5-(l)-menthyloxy-2(5H)-furanones with aromatic thiols under basic conditions yields novel thioethers. These precursors can be further modified to create a series of sulfur-containing 2(5H)-furanone derivatives. google.com

Synthesis of This compound-2-carbaldehyde (B8620116)

The synthesis of this compound-2-carbaldehyde has been accomplished through photochemical methods. Irradiation of 3-bromofuran-2-carbaldehyde (B86034) in an aromatic solvent like benzene using a high-pressure mercury arc lamp leads to a photochemical substitution reaction, yielding this compound-2-carbaldehyde. researchgate.net The crude product from this reaction can be purified by chromatography on silica (B1680970) gel.

Another approach involves a Suzuki reaction. This was demonstrated in the synthesis of a methylated analogue where 3-bromo-5-methylfuran-2-carbaldehyde (B58137) was dissolved in 1,2-dimethoxyethane (B42094) (DME) and reacted with phenylboronic acid in the presence of tetrakistriphenylphosphine palladium(0) and potassium carbonate to afford the desired 3-phenyl-5-methylfuran-2-carbaldehyde. unirioja.es While the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like furans, it typically yields 2- or 5-formylated products. ekb.egname-reaction.comresearchgate.net For instance, the Vilsmeier-Haack reaction on 2-phenylfuran produces 5-phenyl-2-furaldehyde. ekb.eg

Table 2: Synthetic Routes to Phenylfuran-2-carbaldehydes

| Target Compound | Starting Material | Key Reagents | Method |

|---|---|---|---|

| This compound-2-carbaldehyde | 3-Bromofuran-2-carbaldehyde | Benzene, UV irradiation | Photochemical Substitution researchgate.net |

| 3-Phenyl-5-methylfuran-2-carbaldehyde | 3-Bromo-5-methylfuran-2-carbaldehyde | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki Coupling unirioja.es |

| 5-Phenylfuran-2-carbaldehyde | 2-Phenylfuran | POCl₃, DMF | Vilsmeier-Haack Reaction ekb.eg |

Directed Methods for Hybrid Furanone-Benzopyranone Compound Preparation

The synthesis of hybrid molecules incorporating both furanone and benzopyranone (also known as chromone) scaffolds is an area of interest in medicinal chemistry. These syntheses often involve multi-step procedures starting from functionalized benzopyranones.

One strategy begins with the synthesis of benzopyran-4-one-3-carbaldehydes via a Vilsmeier-Haack reaction on hydroxyacetophenones. mdpi.com These aldehyde intermediates can then be modified, for example, by creating an enoic acid group. The resulting structures are subsequently reacted with other heterocyclic moieties to form the hybrid compound. mdpi.com For instance, a furanone ring can be constructed from a β-aroyl propionic acid, which then undergoes condensation with a quinoline-3-carbaldehyde (a benzopyranone analogue) in the presence of acetic anhydride and triethylamine. researchgate.net

Another approach involves the reactivity of a pre-formed furanone. A 2(3H)-furanone bearing a chromonyl moiety at the 3-position can be utilized as a scaffold. This chromonylfuranone can then react with various nitrogen nucleophiles, leading to ring-opening and subsequent ring-closure reactions to form different N-heterocycles, effectively creating hybrid structures. Research has also been conducted on coumarin-piperazine-furanone hybrids, where coumarin (B35378) is a type of benzopyrone. google.com

Metal-Free One-Flask Synthesis of Multi-Substituted Furans

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally friendly methods. Metal-free, one-flask (or one-pot) syntheses of multi-substituted furans are particularly valuable.

One such method reports a facile and efficient approach using easily accessible 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. rsc.orgresearchgate.net This protocol, mediated by boron trifluoride etherate (BF₃·Et₂O), integrates three steps in a single flask: cyclopropanation, a Cloke-Wilson rearrangement, and the elimination of HCl. rsc.orgrsc.org This process offers the advantages of simple operation, mild reaction conditions, and a broad substrate scope, providing moderate to good yields of diversely substituted furans. rsc.orgresearchgate.net

Another metal-free approach involves the intramolecular ring-opening of aziridines. acs.org In this method, dialkyl 2-(aziridin-2-ylmethylene)malonates or related 1,3-diones undergo an aziridine (B145994) ring opening by an internal carbonyl oxygen, assisted by BF₃·Et₂O, followed by aromatization. This synthesis is notable for being both metal-free and highly atom-economical, as all atoms from the starting material are incorporated into the final furan product. acs.org

A third strategy describes a transition-metal-free tactic for the one-pot synthesis of multisubstituted furans through the cyclization of β-chloro-vinyl dithiane with aldehydes. nih.gov This method relies on a vinylidene dithiane acting as a donor allene to generate a dihydrofuran intermediate, which then aromatizes under mild conditions. nih.gov

Table 3: Comparison of Metal-Free One-Flask Furan Syntheses

| Method | Key Reagents | Intermediate Steps | Advantages |

|---|---|---|---|

| Diazirine/Alkenyl Ketone | 3-Chloro-3-phenyldiazirine, α,β-Alkenyl ketone, BF₃·Et₂O | Cyclopropanation, Cloke-Wilson rearrangement, HCl elimination | Mild conditions, broad scope rsc.orgresearchgate.net |

| Aziridine Ring Opening | 2-(Aziridin-2-ylmethylene)malonate, BF₃·Et₂O | Internal carbonyl attack, Aromatization | Atom-economical acs.org |

| Dithiane Cyclization | β-Chloro-vinyl dithiane, Aldehyde | Dihydrofuran generation, Aromatization | Transition-metal-free nih.gov |

Reactivity and Mechanistic Studies of 3 Phenylfuran

Electrophilic and Nucleophilic Reactivity of the 3-Phenylfuran Ring System

The furan (B31954) ring is an aromatic heterocycle, and its reactivity is influenced by the oxygen heteroatom. In general, five-membered aromatic heterocycles like furan are more reactive towards electrophilic substitution than benzene (B151609). msu.edusrtmun.ac.in The reactivity order is often cited as pyrrole (B145914) > furan > thiophene (B33073) > benzene. msu.edu Electrophilic attack preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance.

For this compound, the phenyl substituent at the C3 position influences the regioselectivity of these reactions. The C2 and C5 positions remain the most activated sites for electrophilic attack. However, the presence of the phenyl group can also lead to reactions on the benzene ring, depending on the reaction conditions and the nature of the electrophile.

While furans are generally susceptible to electrophilic attack, their reactivity towards nucleophiles is typically low unless an electron-withdrawing group is present on the ring. pharmaguideline.com In the case of this compound, nucleophilic attack on the furan ring itself is not a common reaction pathway under standard conditions. However, derivatives of this compound, such as furanones, exhibit significant reactivity towards nucleophiles.

Furan-2(3H)-ones, which can be derived from this compound, are susceptible to nucleophilic attack at the carbonyl carbon and the exocyclic double bond. These reactions often lead to ring-opening or the formation of new heterocyclic systems. researchgate.net For instance, the reaction of 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine (B178648) hydrate (B1144303) leads to the formation of acid hydrazides, which can be further cyclized to form various heterocycles. researchgate.net

Reaction Mechanisms in Functionalization of this compound

The functionalization of this compound can be achieved through various reaction mechanisms, including palladium-catalyzed C-H bond activation, nucleophilic addition to its derivatives, and cycloaddition reactions.

Regioselectivity in Palladium-Catalyzed C-H Bond Arylation

Palladium-catalyzed direct C-H bond arylation is a powerful tool for the functionalization of heterocycles. nih.gov In the case of 3-substituted furans, the regioselectivity of this reaction is a key consideration. For this compound, arylation can potentially occur at the C2 or C5 positions.

Studies on the palladium-catalyzed arylation of 3-carboalkoxy furan have shown that the regioselectivity can be controlled to favor either the 2-aryl or 5-aryl product by tuning the reaction conditions. nih.gov While specific studies on this compound are limited, related research on 3-(hydroxymethyl)furan demonstrates that the hydroxymethyl group acts as a directing group, leading to regioselective C2-arylation. researchgate.net This suggests that the substituent at the C3 position plays a crucial role in determining the outcome of the arylation reaction.

The mechanism of palladium-catalyzed C-H arylation is generally believed to involve a concerted metalation-deprotonation (CMD) pathway. cdnsciencepub.com The regioselectivity is influenced by both electronic and steric factors. In the case of this compound, the electronic effects of the phenyl group and the inherent reactivity of the furan ring will dictate the preferred site of C-H activation.

Nucleophilic Addition Reactions of Furanone Derivatives

Furanone derivatives of this compound are key intermediates for a variety of nucleophilic addition reactions. For example, 3-arylmethylene-5-phenylfuran-2(3H)-ones readily react with nucleophiles. researchgate.net The reaction of 3-[bis(methylthio)methylene]-5-phenyl-2(3H) furanone with aniline (B41778) results in a mixture of a pyrrole derivative and a furan derivative, indicating that the initial nucleophilic attack can occur at either the lactone carbonyl or the exocyclic double bond.

Similarly, the reaction of pyrazolyl-substituted 2(3H)-furanone with various nitrogen nucleophiles like hydrazine hydrate and ethylenediamine (B42938) leads to the formation of pyrrolone and benzoxazinone (B8607429) derivatives. tandfonline.com These reactions typically proceed through an initial nucleophilic attack on the furanone ring, followed by ring opening and subsequent recyclization to form the new heterocyclic system. researchgate.net

Cycloaddition Reactions Involving Furan Rings

The furan ring can participate as a diene in Diels-Alder [4+2] cycloaddition reactions. vulcanchem.commdpi.com This reactivity provides a pathway to complex polycyclic structures. While specific examples involving this compound are not extensively documented, the general reactivity of the furan nucleus in cycloadditions is well-established.

Furthermore, furanone derivatives can participate in other types of cycloaddition reactions. For instance, 5-substituted furan-2(3H)-ones have been shown to undergo [8+2] cycloaddition reactions with 8,8-dicyanoheptafulvene. vulcanchem.comacs.org The reaction is initiated by deprotonation at the α-position of the furanone, generating a dienolate that acts as the 2π component in the cycloaddition. acs.org Additionally, 1,3-dipolar cycloaddition reactions of benzonitrilium N-phenylimide with 3-arylmethylene-5-phenylfuran-2(3H)-ones have been reported. researchgate.net

Ring Transformation Reactions and Heterocyclic Conversions Involving Phenylfuran Analogs

Phenylfuran analogs, particularly furanones, are valuable precursors for the synthesis of other heterocyclic systems through ring transformation reactions. These reactions often involve the cleavage of the furan ring followed by rearrangement and cyclization to form new ring systems.

Conversion of Furanones to Pyrrolone and Benzoxazinone Derivatives

A common ring transformation of furanones involves their reaction with nitrogen-containing nucleophiles to yield pyrrolones (dihydropyrrol-2-ones). ekb.eg For example, the reaction of a 2(3H)-furanone derivative with primary amines can lead to the formation of N-substituted pyrrolones. researchgate.netresearchgate.net The mechanism involves nucleophilic attack of the amine on the carbonyl group of the furanone, leading to ring opening to form an intermediate amide, which then undergoes intramolecular cyclization to the pyrrolone. ekb.eg

Furanones can also be converted into benzoxazinone derivatives. The reaction of a pyrazolyl-substituted 2(3H)-furanone with anthranilic acid has been shown to produce benzoxazinone derivatives. tandfonline.com Similarly, acid chlorides derived from furanone precursors can react with anthranilic acid to form benzoxazinone structures. ekb.eg These transformations highlight the versatility of the furanone scaffold in heterocyclic chemistry.

Formation of Oxadiazole, Pyridazinone, and Triazole Derivatives

The transformation of the furan ring system, particularly from phenyl-substituted furanone precursors, serves as a versatile route for the synthesis of various five- and six-membered heterocycles. While direct conversion from this compound is less common, its lactone derivatives, such as 5-phenyl-2(3H)-furanones, are key intermediates that undergo ring-opening and subsequent recyclization to form pyridazinones, oxadiazoles, and triazoles. nih.govresearchgate.net

The pivotal step in these synthetic pathways is the reaction of a phenylfuranone derivative with hydrazine hydrate. nih.govekb.eg The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the lactone ring, leading to the cleavage of the ester bond and the formation of an open-chain acid hydrazide intermediate. nih.govnih.gov This intermediate is then used as a versatile precursor for various heterocyclic systems. researchgate.net

Pyridazinone Derivatives: The synthesis of pyridazinone derivatives can be achieved either in a one-pot reaction or through a two-step process. Refluxing a 5-phenylfuran-2(3H)-one derivative directly with hydrazine hydrate in a suitable solvent like absolute ethanol (B145695) leads to the in-situ formation of the acid hydrazide, which then undergoes intramolecular cyclization to yield the corresponding 6-phenylpyridazin-3(2H)-one derivative. eurjchem.comnih.govekb.eg Alternatively, the intermediate acid hydrazide can be isolated first and then cyclized by refluxing in a mixture of hydrochloric acid and acetic acid. nih.gov For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds are prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol. nih.gov

Oxadiazole and Triazole Derivatives: The acid hydrazide intermediates derived from phenylfuranones are crucial for synthesizing 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.netnih.gov By reacting the acid hydrazide with various carbon electrophiles, these five-membered heterocycles can be constructed. For example, refluxing the hydrazide with carbon disulfide in the presence of a base can yield 5-mercapto-1,3,4-oxadiazole derivatives. rsc.org Similarly, these hydrazide precursors are employed in reactions to generate the 1,2,4-triazole (B32235) ring system. researchgate.netnih.gov An acid hydrazide derivative has been successfully transformed into a variety of N-heterocycles, including oxadiazole and triazole derivatives, by reacting it with electrophiles like carbon disulfide. rsc.org

The following table summarizes the transformation of phenylfuranone derivatives into these heterocyclic systems.

| Starting Material | Reagent(s) | Product Class | Reference(s) |

| 3-Arylazo-5-phenyl-2(3H)-furanone | 1. Hydrazine Hydrate2. Further cyclization reagents | 1,3,4-Oxadiazole, 1,2,4-Triazole | researchgate.net |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine Hydrate (reflux in ethanol) | 4-hydrazinyl-6-phenylpyridazin-3(2H)-one | nih.gov |

| 5-Phenylfuran-2(3H)-one derivative | 1. Hydrazine Hydrate (room temp)2. HCl/AcOH (reflux) | 6-Phenylpyridazin-3(2H)-one | nih.gov |

| 5-Phenylfuran-2(3H)-one derivative | Hydrazine Hydrate (reflux) | 6-Phenylpyridazin-3(2H)-one | nih.gov |

| Acid Hydrazide from furanone | Carbon Disulfide, NaOH (reflux in ethanol) | 5-mercapto-1,3,4-Oxadiazole | rsc.org |

Thermolysis and Base-Catalyzed Decomposition Pathways

The stability and decomposition of the furan ring are influenced by its substituents and the applied conditions.

Thermolysis: Direct thermolysis studies on this compound are not extensively detailed in the available literature. However, research on closely related compounds provides insight into potential thermal decomposition pathways. For example, the thermolysis of 5-phenyl-2,3-dihydrofuran-2,3-dione demonstrates that certain substituted furan derivatives are thermally unstable. asianpubs.org Upon heating to temperatures near its melting point (135-140°C), this compound undergoes decomposition to form highly reactive aroylketenes. asianpubs.org This specific pathway involves the cleavage of the furanone ring. Another study reported that the flash-vacuum thermolysis of phenyl-p-benzoquinone (B1682775) resulted in the formation of dibenzofuran (B1670420) and phenylmaleic anhydride (B1165640), indicating complex rearrangements and fragmentation at high temperatures.

Base-Catalyzed Decomposition: The furan ring is generally stable to base, but certain derivatives can undergo base-catalyzed ring-opening, which constitutes a decomposition of the core structure. Studies on 5-substituted 2(3H)-furanones show that base-catalyzed ethanolysis can occur, leading to the ring opening of the lactone to form the corresponding ethyl ester of the open-chain oxo-acid. eurjchem.com This reaction demonstrates the susceptibility of the furanone carbonyl group to nucleophilic attack under basic conditions, effectively breaking down the heterocyclic structure. While this applies to the furanone, it suggests a potential site of reactivity for other furan derivatives under basic conditions, particularly those with activating functional groups. In another context, base-catalyzed reactions have been used to open the rings of pyrone epoxides, which can be derived from furan precursors, leading to various functionalized products. researchgate.net

Advanced Spectroscopic and Diffraction Based Characterization in 3 Phenylfuran Research

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-phenylfuran, providing unambiguous information about its carbon-hydrogen framework.

High-resolution ¹H NMR spectroscopy for this compound reveals distinct signals for the protons of both the furan (B31954) and phenyl rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group usually appear as a multiplet in the range of δ 7.19-7.84 ppm. The protons on the furan ring exhibit characteristic chemical shifts that allow for their specific assignment. For instance, in a related derivative, the furan protons have been observed as distinct multiplets, confirming the connectivity within the molecule.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of this compound. The spectrum shows distinct signals for each carbon atom in the molecule, with the chemical shifts being indicative of their electronic environment.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), are invaluable for assigning the ¹H and ¹³C signals unequivocally. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the phenyl ring and between neighboring protons on the furan ring, helping to trace the proton connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over two or three bonds) between protons and carbons. youtube.comresearchgate.net It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking the phenyl and furan rings. For example, correlations would be expected between the furan protons and the carbons of the phenyl ring, and vice versa, confirming the C-C bond that connects the two rings. publish.csiro.au

A representative, though not exhaustive, list of expected ¹³C NMR chemical shifts for a this compound structure is presented below.

| Carbon Atom Position | Expected Chemical Shift (δ) in ppm |

| Furan C2 | ~140-145 |

| Furan C3 | ~120-125 |

| Furan C4 | ~110-115 |

| Furan C5 | ~140-145 |

| Phenyl C1' (ipso) | ~130-135 |

| Phenyl C2'/C6' | ~125-130 |

| Phenyl C3'/C5' | ~128-133 |

| Phenyl C4' | ~127-132 |

High-Resolution 1H NMR Spectroscopy

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the bonding and electronic transitions within the this compound molecule.

Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to both the furan and phenyl moieties.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching (aromatic and furan): Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching (furan ring): Strong absorptions in the 1000-1300 cm⁻¹ region.

C-H out-of-plane bending: Bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the phenyl ring.

In related furan derivatives, characteristic IR bands have been reported, confirming the presence of these functional groups. For example, studies on similar structures show significant peaks for C-O-C stretching and aromatic C=C vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. The conjugated system, extending over both the phenyl and furan rings, is expected to give rise to distinct absorption maxima (λmax). In various solvents, substituted furan compounds exhibit strong absorption bands, and similar characteristics are expected for this compound.

Infrared (IR) Spectroscopy Analysis

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, thereby confirming the molecular weight and offering insights into the structure of this compound. nist.gov

The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight of 144.17. nist.govnih.gov The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for aromatic and furan compounds involve the loss of small, stable molecules or radicals. For this compound, key fragment ions would be expected at m/z 115 and 145. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. publish.csiro.au

Electron Ionization Mass Spectrometry (EI-MS)

X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation

Growing a suitable single crystal of a compound allows for its analysis by single-crystal X-ray diffraction, which provides the most accurate and detailed structural information. This technique has been successfully applied to various this compound derivatives to confirm their molecular architecture.

For example, the structure of novel pyrazole (B372694) derivatives containing a 5-phenyl-2-furan moiety was unequivocally confirmed by single-crystal X-ray diffraction, along with other spectroscopic methods. bohrium.com In another study, the molecular architecture of 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was confirmed via single-crystal X-ray diffraction, revealing a twisted conformation due to steric hindrance. The analysis of N-(diethylcarbamothioyl)furan-2-carboxamide showed that the furan ring is nearly coplanar with the aminocarbamothioyl moiety, a detail that could only be precisely determined through X-ray crystallography. researchgate.net

Beyond individual molecular structures, X-ray diffraction data allows for the detailed analysis of how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of materials. nih.gov

In the crystal structure of 2-(4-nitrophenyl)-5-phenylfuran, weak intermolecular C—H···O hydrogen bonds and π-π stacking interactions with centroid-centroid distances of 3.681 Å and 3.811 Å were observed, which consolidate the crystal packing. nih.gov Similarly, the crystal structure analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate revealed the prevalence of π-π stacking interactions between furan and phenyl rings, with a centroid-centroid distance of 3.72(1) Å, which contributes to stabilizing the structure. mdpi.com The analysis of benzofuran (B130515) derivatives, which are structurally related to phenylfurans, also highlights the importance of intermolecular contacts, including hydrogen bonding and π-stacking, in influencing their solid-state emission properties. nih.gov

Single Crystal X-ray Diffraction of this compound Derivatives

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

This method is routinely used as a final verification step in the synthesis of this compound derivatives. For instance, in the synthesis of various quinoxalinone derivatives from furan-2,3-diones, elemental analysis was used to confirm the structures of the final products. clockss.org The found percentages of C, H, and N were in close agreement with the calculated values for the proposed formulas. clockss.org Similarly, the structures of newly synthesized pyrazole derivatives containing a 5-phenyl-2-furan moiety were confirmed by elemental analysis, among other techniques. bohrium.com Numerous other studies on furan and phenylfuran derivatives also report elemental analysis data as a standard characterization method to support their proposed structures. nih.govrsc.orgscispace.comasianpubs.org

The following table provides examples of elemental analysis data for several complex heterocyclic compounds derived from or related to this compound.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-1,3-diphenylpropane-1,3-dione | C₂₅H₂₀N₂O₃ | C: 75.74, H: 5.08, N: 7.07 | C: 75.55, H: 4.96, N: 7.21 |

| 2-(7-Nitro-2-oxo-1,2-dihydroquinoxalin-3-yl)-1,3-diphenylpropane-1,3-dione | C₂₃H₁₅N₃O₅ | C: 66.83, H: 3.66, N: 10.16 | C: 66.62, H: 3.38, N: 9.88 |

| 6-(5-Phenylfuran-2-yl)nicotinonitrile | C₁₆H₁₀N₂O | C: 78.03, H: 4.09, N: 11.38 | C: 77.81, H: 4.17, N: 11.19 |

| 3-(phenyl(5-phenylfuran-2-yl)methyl)-1H-indole | C₂₅H₁₉NO | C: 85.93, H: 5.48, N: 4.01 | C: 85.78, H: 5.39, N: 3.91 |

| 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one | C₁₈H₁₃ClO₂ | C: 72.86, H: 4.42 | C: 72.35, H: 4.51 |

Table compiled from data in nih.govclockss.orgrsc.orgmdpi.com.

Computational Chemistry and Theoretical Investigations of 3 Phenylfuran

Quantum Chemical Methodologies for Furan (B31954) Systems (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical calculations are a cornerstone for investigating furan derivatives. utm.my Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for studying these systems. nanobe.orgiucr.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for exploring the electronic structure and properties of molecules like 3-phenylfuran. nanobe.org These calculations can predict various molecular properties, including geometries, energies, and spectroscopic parameters, which are often in good agreement with experimental data. iucr.org

High-level quantum chemical methods, such as the G3 theory, have also been employed to provide reliable thermochemical data for furan derivatives, complementing experimental findings. mdpi.com The selection of the appropriate theoretical method is critical and depends on the specific properties being investigated. For instance, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have also been used, although DFT methods are often preferred for their efficiency in handling electron correlation. gazi.edu.tr

Basis Set Selection and Functional Applications (e.g., B3LYP/6–31 G+(d), 6-311G)

The accuracy of DFT calculations is highly dependent on the choice of both the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for studying organic molecules and has been successfully applied to furan systems. iucr.orgrsc.org This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of the basis set, which describes the atomic orbitals, is equally important. Pople-style basis sets, such as 6-31G(d) and its variations like 6-31G+(d) and 6-311G, are commonly used. iucr.orggazi.edu.tr The inclusion of polarization functions (d) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially in systems with heteroatoms and pi-conjugation. For instance, the B3LYP/6-311++G(d,p) level of theory has been used to investigate furan derivatives. utm.mynanobe.org The choice of basis set can influence the calculated geometric parameters and energies, with larger basis sets like 6-311++G** generally providing more accurate results than smaller ones like 6-31++G**. gazi.edu.tr

Molecular Structure Optimization and Conformational Analysis

Computational methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation, which is dictated by the rotational orientation of the phenyl group relative to the furan ring. gazi.edu.tr

The conformational landscape of phenyl-substituted heteroaromatic systems is governed by a balance between the stabilizing effect of π-electron conjugation, which favors a planar structure, and the destabilizing steric interactions between adjacent hydrogen atoms on the two rings, which favor a twisted conformation. gazi.edu.tr Theoretical calculations have shown that for related molecules like 3-phenylthiophene, the ground-state equilibrium geometry is non-planar. gazi.edu.tr DFT calculations, particularly with the B3LYP functional, have been shown to sometimes overestimate delocalization energy, leading to more planar predicted structures compared to other methods. gazi.edu.tr The torsional potential, which describes the energy as a function of the dihedral angle between the two rings, can be calculated to identify the lowest energy conformers and the rotational barriers between them. gazi.edu.tr

Electronic Structure Analysis and Molecular Electrostatic Potential Mapping

Understanding the electronic structure of this compound is key to predicting its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. gazi.edu.tr

Molecular Electrostatic Potential (MEP) mapping is another powerful tool derived from computational chemistry. The MEP surface visually represents the electrostatic potential on the electron density surface of the molecule. iucr.orgresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For furan derivatives, the oxygen atom is typically an electron-rich site, making it susceptible to electrophilic attack. The MEP can be used to interpret and predict intermolecular interactions, including hydrogen bonding. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For instance, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated. ontosight.ai The calculated vibrational frequencies from an optimized geometry can be correlated with experimental IR spectra to confirm the structure of the synthesized compound. semanticscholar.org

Similarly, NMR chemical shifts can be predicted and compared with experimental values. Theoretical calculations have been used to confirm the molecular structure of furan derivatives by showing good agreement between calculated and experimental bond lengths, bond angles, and torsion angles. iucr.org Discrepancies between calculated and experimental values can often be attributed to the fact that calculations are typically performed for an isolated molecule in the gas phase, whereas experimental data is often obtained in the solid state or in solution. researchgate.net

Reaction Pathway and Transition State Analysis

Theoretical methods are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. sciengine.com

For instance, in the photocatalytic conversion of this compound to a pyrrole (B145914) derivative, DFT calculations were used to support a proposed reaction mechanism. sciengine.com The initial step was identified as the oxidation of this compound to its radical cation. sciengine.com By calculating the energies of various intermediates and transition states, the feasibility of a proposed reaction pathway can be assessed. This type of analysis provides a detailed, step-by-step picture of how a chemical transformation occurs, which is often difficult to obtain through experimental means alone.

Biological and Chemical Applications of 3 Phenylfuran and Its Structural Analogues

Role in Drug Discovery and Medicinal Chemistry

The furan (B31954) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of therapeutic applications. nih.govwisdomlib.org Furan derivatives are explored for their potential as antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor agents. wisdomlib.orgresearchgate.net The unique electronic and structural characteristics of the furan ring allow it to act as a bioisostere for other aromatic systems, like benzene (B151609), which is a valuable strategy in rational drug design. ijabbr.comwisdomlib.org

Furan derivatives have demonstrated significant antimicrobial effects, including antibacterial and antifungal activities. nih.govwisdomlib.org The presence of both a furan and other aromatic rings within a compound's structure is a key factor influencing its biological activity. nih.gov The mechanism of their antimicrobial action can involve the selective inhibition of microbial growth, modification of essential enzymes, or disruption of bacterial cell membranes. nih.gov

Antibacterial Activity : Studies have shown that furan-containing compounds are effective against both Gram-positive and Gram-negative bacteria. ijabbr.comutripoli.edu.ly For instance, certain 3-aryl-3-(furan-2-yl) propanoic acid derivatives have shown inhibitory effects against Escherichia coli. utripoli.edu.ly Similarly, other arylfuran derivatives have displayed a broad spectrum of action, inhibiting the growth of bacteria like Staphylococcus aureus. ijabbr.comutripoli.edu.ly Furan-based hydrazone compounds and 1-benzoyl-3-furan-2-ylmethyl-thiourea have also been noted for their antibacterial effects against pathogens such as Listeria monocytogenes and Bacillus cereus. ijabbr.comutripoli.edu.ly

Antifungal Activity : Furan derivatives are also investigated for their potential to combat fungal infections. researchgate.net For example, the furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid, has been reported to inhibit the growth of Trichophyton species. nih.gov Hybrid compounds that incorporate both furanone and fluconazole (B54011) pharmacophores have demonstrated potent antifungal effects against Candida albicans and Candida glabrata. utripoli.edu.ly

The furan nucleus is a structural component in many compounds exhibiting antiviral activity. nih.govresearchgate.net Research has explored the potential of furan derivatives against various viruses. wisdomlib.orgresearchgate.net For example, derivatives of 4-Phenylfuran-2(5H)-one have been investigated for their potential antiviral activity against the H5N1 avian influenza virus, showing promising results with effective concentrations lower than some standard antiviral agents. Additionally, studies on 3-arylazo-5-phenyl-2(3H)-furanones have led to the synthesis of various heterocyclic systems, and selected compounds from these studies were evaluated for their antiviral activity against Hepatitis A virus (HAV) and Herpes Simplex Virus-1 (HSV-1), with some showing promising results. researchgate.net

Phenylfuran derivatives represent a class of compounds with significant potential in oncology research. ontosight.aizenodo.org Their anticancer activity is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells or to inhibit key signaling pathways involved in cell proliferation. eurekaselect.com

Cytotoxicity Studies : Numerous studies have evaluated the cytotoxic effects of phenylfuran derivatives against various human cancer cell lines.

Novel phenylfuran-bisamide derivatives have been designed and synthesized as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer cells. One such derivative, compound y12d, showed low cytotoxicity and a remarkable ability to reverse MDR in MCF-7/ADR (doxorubicin-resistant breast cancer) cells, proving to be more potent than the third-generation P-gp inhibitor tariquidar. researchgate.netnih.gov

In a study involving 2,5-bis-[4-(benzhydrazido)-phenyl]furans, one compound demonstrated cytotoxic activity against MCF-7 (breast) and SF-268 (central nervous system) cancer cell lines. researchgate.net

Another study synthesized novel dihydrofuran derivatives, which were then tested for their anticancer activity using the MTT assay. journalijar.com

Research on 3-(4-nitrobezylidine)-5-phenylfuran-2(3H)-one led to the creation of new compounds that were tested against breast carcinoma cells (MCF-7), showing good to moderate anticancer activity with low toxicity towards normal cells. researchgate.net

A series of novel furan derivatives and their precursors were synthesized and evaluated for their antiproliferative activity against human cervical (HeLa) and colorectal (SW620) tumor cell lines. Several compounds showed a pronounced anti-proliferative effect, with some exhibiting IC50 values in the micromolar range. eurekaselect.com Western blot analysis suggested that the anticancer activity may be mediated by promoting PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways. eurekaselect.com

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Phenylfuran-bisamide derivatives | MCF-7/ADR (Breast) | P-gp inhibition, Reversal of multidrug resistance | researchgate.net, nih.gov |

| 2,5-bis-[4-(benzhydrazido)-phenyl]furans | MCF-7 (Breast), SF-268 (CNS) | Cytotoxicity | researchgate.net |

| 3-(4-Nitrobezylidine)-5-phenylfuran-2(3H)-one derivatives | MCF-7 (Breast) | Anticancer activity | researchgate.net |

| Synthetic Furan precursors and derivatives | HeLa (Cervical), SW620 (Colorectal) | Anti-proliferative activity | eurekaselect.com |

Furan derivatives, including those with phenyl substitutions, have been recognized for their anti-inflammatory and antioxidant properties. nih.govresearchgate.net These biological effects are often linked to their specific chemical structures, such as the presence of enol and phenol (B47542) moieties and hydroxyl groups. nih.gov

Anti-inflammatory Activity : The anti-inflammatory effects of furan derivatives can be achieved through various mechanisms. nih.gov These include the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), the regulation of mRNA expression of inflammatory molecules, and the modification of signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govtandfonline.com For instance, 3-(5-Phenyl-2-furyl)propanoic acid has been investigated for its potential anti-inflammatory effects. ontosight.ai

Antioxidant Activity : The antioxidant potential of furan-based compounds is a significant area of research. ontosight.ai They can exert their effects by scavenging free radicals, such as hydroxyl and DPPH radicals, and by reducing lipid peroxides. nih.gov A synthesized furan-2-carboxamide derivative, BK3C231, demonstrated potential as an antioxidant by inhibiting the production of reactive oxygen species (ROS). plos.org This antioxidant capability is crucial for protecting cells against oxidative stress and related damage. ontosight.aiplos.org

Furan-based structures have been identified as effective inhibitors of specific enzymes, a key strategy in developing new therapeutic agents. mdpi.com A notable target is the salicylate (B1505791) synthase MbtI, an enzyme essential for the survival and virulence of Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. mdpi.comresearchgate.net Since MbtI is absent in humans, it represents an attractive target for developing new anti-TB drugs. mdpi.commdpi.com

Inhibition of MbtI : A series of 5-phenylfuran-2-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of MbtI. mdpi.comacs.org

Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for efficient MbtI inhibition. For example, 5-(3-cyanophenyl)furan-2-carboxylic acid was identified as a highly potent inhibitor. mdpi.com

Further optimization led to the development of analogues with improved properties. The introduction of lipophilic side chains to the phenyl ring was explored to enhance hydrophobicity and antimycobacterial activity. mdpi.com

Compound 1e (5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid) emerged from these studies, showing strong MbtI inhibition (IC50 = 11.2 μM) and promising activity against M. bovis BCG (MIC99 = 32 μM). acs.org

Another potent inhibitor, IV (5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid), showed comparable inhibitory properties to previous lead compounds but with better antitubercular activity, addressing a key challenge in MbtI inhibitor research. mdpi.com

| Compound | Target Enzyme | Biological Significance | Reference(s) |

| 5-(3-cyanophenyl)furan-2-carboxylic acid analogues | Salicylate Synthase (MbtI) | Inhibition of an essential enzyme in Mycobacterium tuberculosis | mdpi.com |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e) | Salicylate Synthase (MbtI) | Potent MbtI inhibition and antitubercular activity | acs.org |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) | Salicylate Synthase (MbtI) | Improved antitubercular activity | mdpi.com |

Anti-inflammatory and Antioxidant Potential

Utility in Materials Science and Polymer Chemistry

Furan derivatives are valuable renewable building blocks for the synthesis of polymers and advanced materials. ontosight.airesearchgate.net Compounds like 3-phenylfuran-2,5-dione (also known as phenylmaleic anhydride) serve as important monomers and intermediates in polymer science. ontosight.aifinechemical.net The interest in furan-based polymers stems from the potential to use biomass feedstocks, such as furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), as sustainable alternatives to petroleum-based raw materials. acs.orgresearchgate.net

Polymer Synthesis : Furan derivatives are used in a variety of polymerization reactions. Phenylmaleic anhydride (B1165640) is utilized in applications ranging from adhesives and coatings to polymer matrices. finechemical.net It can act as an impact modifier and plasticizer, adding flexibility and toughness to polymeric materials. finechemical.net Polyesters based on 2,5-furandicarboxylic acid (FDCA), such as poly(ethylene furanoate) (PEF), are considered bio-based alternatives to petroleum-derived polyesters like PET. researchgate.net

Advanced Materials : The unique structure of the furan ring makes it suitable for creating materials with specific optical and electronic properties. ontosight.ai

this compound-2,5-dione and its analogues are explored as building blocks for organic semiconductors and optoelectronic devices. ontosight.ai

They are used in the synthesis of short-chain linearly conjugated furan oligomers that exhibit high photoluminescent quantum yields. ontosight.ai

The creation of fused polycyclic furans and π-conjugated oligofuran macrocycles from furan derivatives leads to novel materials with unique structural and electronic characteristics for advanced applications. ontosight.ai

Furan derivatives are also employed in the synthesis of epoxy resins, with research focusing on creating bio-based alternatives to traditional epoxy monomers derived from fossil fuels. acs.org

Applications in Agrochemical Development

While this compound itself is not a primary active ingredient in commercial agrochemicals, its structural framework is a key component in the development of various pesticides, herbicides, and fungicides. nih.gov The furan ring system is a versatile building block for creating agrochemicals due to its reactivity and the specific spatial arrangement it provides. nih.gov

Research has focused on synthesizing derivatives and analogues of phenylfuran for potent biological activity. A notable example is the development of 5-amino-4-phenylfuran-3(2H)-ones, a series of structural analogues that exhibit powerful bleaching herbicidal activity. acs.org These compounds function by inhibiting phytoene (B131915) desaturation, a critical step in the biosynthesis of carotenoids. acs.org Herbicidal efficacy in this class of compounds is often highest when the 4-phenyl ring has specific substitutions, such as a meta-CF3 group. acs.org

Other structural analogues have also been investigated for pest control. Derivatives of 5-phenylfuran-3(2H)-one are explored for their potential use in managing pests. ontosight.ai Similarly, a series of N'-phenylfuran-2-carbohydrazide analogues, which mimic the structure of the insecticide tebufenozide, have been synthesized and tested for toxicological activity against agricultural pests like the larvae of Spodoptera littoralis. aphrc.orgresearchgate.net In the realm of fungicides, novel pyrazole (B372694) derivatives that incorporate a 5-phenyl-2-furan moiety have demonstrated significant fungicidal activity against various plant pathogens, including P. infestans. bohrium.com These findings underscore the importance of the phenylfuran scaffold as a foundational structure for designing new and effective agrochemical agents. researchgate.netresearchgate.net

Table 1: Examples of this compound Structural Analogues in Agrochemical Research

| Compound Class | Application | Target/Mechanism |

|---|---|---|

| 5-Amino-4-phenylfuran-3(2H)-ones | Bleaching Herbicide | Inhibition of phytoene desaturation in carotenoid biosynthesis. acs.org |

| N'-Phenylfuran-2-carbohydrazide Analogues | Insecticide (Pesticidal Agent) | Mimics the insecticide tebufenozide, toxic to Spodoptera littoralis larvae. aphrc.orgresearchgate.net |

| Pyrazole derivatives containing 5-Phenyl-2-Furan | Fungicide | Active against various fungi, notably P. infestans. bohrium.com |

Role as Flavoring Agents and Aroma Compounds in Food Chemistry

This compound is recognized as a significant volatile compound that functions as a flavoring agent in a variety of foods and beverages. nih.govchemicalbook.comebi.ac.uk Its presence has been confirmed in products such as coffee, tobacco, and certain plants. nih.gov In food chemistry, it is particularly noted for its contribution to the complex aroma profiles of processed and fermented foods. For instance, this compound has been identified as a flavor component in Chinese soy sauce, Nongxiangxing Baijiu (a type of Chinese liquor), and roasted peanut oil. acs.orgmdpi.comoup.com

The primary pathway for the formation of this compound in food is the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars during thermal processing. nih.govchemicalbook.comresearchgate.net It is classified as a key Maillard reaction product (MRP). chemicalbook.comrsc.org

Studies have demonstrated its generation under controlled conditions. For example, when a mushroom hydrolysate was heated with D-xylose and L-cysteine, this compound was among the oxygen-containing volatile compounds formed. mdpi.comresearchgate.net Similarly, research on a model system using xylose and phenylalanine identified this compound as an important product of their thermal reaction. rsc.org Its formation is also observed in more complex food systems. Analysis of heated tsukudani seasoning liquid, a mixture of soy sauce and sugars, revealed that models using rare sugar syrup (which readily undergoes the Maillard reaction) produced significantly higher amounts of furans, including this compound, compared to those with glucose-fructose or white sugar. jst.go.jp It has also been identified as a characteristic Maillard product in the production of certain fermented products like Sauce-flavor Daqu. mdpi.com

In Maillard reaction products derived from mushroom hydrolysate, partial least squares regression (PLSR) analysis identified this compound, along with 2-octylfuran, as a key compound responsible for a "caramel-like" flavor attribute. mdpi.comresearchgate.netresearchgate.netnih.gov This suggests it plays a significant role in creating the desirable roasted and sweet notes in cooked mushroom preparations.

Conversely, in other products, it imparts different sensory characteristics. In Chinese soy sauce, it has been described as contributing a "green bean-like" aroma. acs.org An analysis of roasted peanut oil characterized the flavor of this compound as a complex mixture of fruity, green, earthy, beany, vegetable, and metallic notes. oup.com In heated tsukudani seasoning liquid, this compound is one of the furan compounds that contributes to the product's characteristic aroma. jst.go.jp These findings illustrate that this compound is a versatile aroma compound whose sensory impact is highly contextual, arising from complex interactions during the Maillard reaction and with other flavor molecules in the final product. nih.gov

Table 2: Sensory Profile of this compound in Various Food Products

| Food Product | Described Aroma/Flavor Contribution |

|---|---|

| Maillard Reaction Products (from Mushroom Hydrolysate) | Caramel-like. mdpi.comresearchgate.netnih.gov |

| Chinese Soy Sauce | Green bean-like. acs.org |

| Roasted Peanut Oil | Fruity, green, earthy, beany, vegetable, metallic. oup.com |

| Heated Tsukudani Seasoning Liquid | Contributes to characteristic aroma. jst.go.jp |

Table 3: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 518802 |

| 5-Amino-4-phenylfuran-3(2H)-one | 10141063 |

| N'-Phenylfuran-2-carbohydrazide | 5338161 |

| Tebufenozide | 91691 |

| 5-Phenyl-2-furan | 71408 |

| 2-Octylfuran | 520261 |

| D-Xylose | 135191 |

| L-Cysteine | 5862 |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Advanced 3-Phenylfuran Architectures

The synthesis of the furan (B31954) ring is a classic area of organic chemistry, but the creation of highly substituted and complex this compound derivatives demands more sophisticated and efficient strategies. Future research is expected to focus on the following:

Tandem and Cascade Reactions: Developing one-pot procedures that combine multiple synthetic steps, such as a tandem nucleophilic substitution-cycloisomerization, can significantly improve efficiency. whiterose.ac.uk These reactions minimize waste by reducing the need for intermediate purification steps and are highly sought after for building molecular complexity.

Advanced Catalysis: The use of transition metals, particularly palladium and gold, will continue to be pivotal. whiterose.ac.ukrsc.org Future work will likely involve designing new ligand systems to control regioselectivity in cross-coupling reactions (e.g., Suzuki, Stille) to introduce the phenyl group or other substituents onto the furan core. vulcanchem.com Gold-catalyzed cycloisomerization of functionalized alkynes is another promising avenue for constructing the furan ring under mild conditions. acs.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are a powerful tool for generating chemical diversity. nih.gov Designing novel MCRs to construct highly functionalized 3-phenylfurans from simple, readily available precursors is a significant area for future development. nih.gov

Fused Heterocyclic Systems: There is growing interest in synthesizing fused systems where the this compound ring is part of a larger, polycyclic architecture. researchgate.netacs.org These advanced structures are of interest for applications in organic electronics and materials science. researchgate.netacs.org Methods for achieving this, such as intramolecular C-O coupling reactions, will be a key research focus. researchgate.net

Exploration of Undiscovered Reactivity Profiles of this compound

While the fundamental reactivity of the furan ring is well-understood, the influence of the 3-phenyl substituent on its reaction profile is not fully explored. Future investigations will likely delve into:

Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions, providing a pathway to complex bridged-ring systems. ucl.ac.uk A systematic study of the Diels-Alder reactivity of this compound with various dienophiles under different (e.g., thermal, Lewis acid-catalyzed) conditions could unlock new synthetic routes to novel molecular scaffolds. ucl.ac.uk

Regioselective Functionalization: Developing methods for the selective introduction of functional groups at specific positions (C2, C4, C5) of the this compound core is crucial for creating analogues for structure-activity relationship studies. This includes exploring electrophilic substitution, lithiation/metal-halogen exchange followed by electrophilic quench, and directed metalation strategies.

Ring-Opening Chemistry: The furan ring can undergo ring-opening reactions to yield valuable acyclic dicarbonyl compounds or be converted into other heterocyclic systems like pyrroles or pyridazinones. researchgate.net Exploring the conditions under which this compound can be selectively transformed into other scaffolds would significantly expand its utility as a synthetic intermediate. researchgate.net

Advanced Computational Modeling for Structure-Activity Relationship Prediction in Phenylfuran Systems

Computational chemistry is an indispensable tool for accelerating the discovery process. For phenylfuran systems, future efforts will be concentrated on:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling helps to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing robust QSAR models for this compound derivatives, researchers can predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govresearchgate.net Advanced machine learning algorithms, such as one-dimensional convolutional neural networks (1D-CNN), are being employed to create more accurate predictive models. tandfonline.com

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor) at the atomic level. nih.gov For this compound-based drug candidates, docking can predict binding modes and affinities, providing insights into the mechanism of action. nih.gov Molecular dynamics simulations can further refine these models by showing how the ligand-protein complex behaves over time.

DFT Calculations: Density Functional Theory (DFT) is used to investigate the electronic structure and reactivity of molecules. It can be applied to understand reaction mechanisms for the synthesis of 3-phenylfurans or to calculate properties that are important for their application, such as frontier molecular orbital (FMO) energies, which are relevant for organic electronics.

Development of New Biological Applications and Therapeutic Candidates based on the this compound Scaffold

The phenylfuran motif is present in numerous compounds with a wide array of biological activities. rsc.org Future research will aim to systematically explore and optimize the therapeutic potential of the this compound scaffold.

Antimicrobial and Antifungal Agents: Phenylfuran derivatives have shown promise as antimicrobial agents. smolecule.combohrium.com For example, derivatives of 5-phenylfuran-2-carboxylic acid are being investigated as inhibitors of salicylate (B1505791) synthase (MbtI), a key enzyme in Mycobacterium tuberculosis, offering a potential new strategy for treating tuberculosis. nih.govmdpi.com Future work could involve synthesizing and screening libraries of this compound analogues to identify new leads for treating bacterial and fungal infections. bohrium.com

Anticancer Therapeutics: The furan ring is a privileged scaffold in the design of anticancer agents. researchgate.net Research has shown that phenylfuran derivatives can act as inhibitors of important cancer-related targets like sirtuin 2 (SIRT2). mdpi.com The this compound core could serve as a foundational structure for developing novel kinase inhibitors or other targeted cancer therapies. ontosight.ai

Neuroprotective and Anti-inflammatory Agents: Phenylfuran-based compounds have been explored for their potential in treating neurodegenerative diseases and inflammation. researchgate.netresearchgate.net For instance, a phenylfuran-based fluorescent probe has been developed for detecting cysteine, which is relevant in cellular models of Parkinson's disease. researchgate.net This suggests that the this compound scaffold could be used to create new diagnostic tools or therapeutic agents for neurological disorders.

Enzyme Inhibition: The this compound structure can be elaborated to target specific enzyme active sites. sci-hub.se By modifying the substitution pattern on both the furan and phenyl rings, it is possible to design potent and selective inhibitors for various enzymes implicated in disease. sci-hub.se

The table below summarizes some of the biological activities investigated for various phenylfuran derivatives, indicating promising areas for future exploration with the this compound scaffold.

| Biological Target/Application | Phenylfuran Derivative Class | Research Finding |

| Antitubercular | 5-Phenylfuran-2-carboxylic acids | Inhibition of MbtI, a key enzyme for Mycobacterium tuberculosis survival. nih.gov |

| Anticancer | (5-Phenylfuran-2-yl)methanamines | Identification of new inhibitors for human sirtuin 2 (SIRT2). mdpi.com |

| Antifungal | Pyrazole-furan hybrids | Significant activity against various fungi, including P. infestans. bohrium.com |

| Diagnostics | Phenylfuran-based probes | Sensitive detection of cysteine in cellular models of Parkinson's disease. researchgate.net |

| Anti-inflammatory | Furanone derivatives | Furan-2(3H)-one derivatives show potential anti-inflammatory effects. researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with modern chemical manufacturing principles, future synthetic routes to this compound and its derivatives will increasingly incorporate green chemistry principles. ucl.ac.uk

Biomass-Derived Feedstocks: There is a growing trend to use renewable resources as starting materials. rsc.org Research into converting biomass, such as from chitin (B13524) or other natural sources, into furan-containing platform molecules offers a sustainable alternative to petrochemical-based syntheses. rsc.org

Green Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives like water, or even the use of fruit juices as natural biocatalysts, is an active area of research. researchgate.net The development of solid-phase or aqueous synthetic methods for this compound would significantly reduce the environmental impact. researchgate.net

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. acs.orgresearchgate.net Applying MAOS to the synthesis of this compound derivatives is a promising strategy for improving energy efficiency. acs.orgresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product (i.e., high atom economy) are central to green chemistry. One-pot reactions, tandem processes, and catalytic cycles are key to achieving this goal in the synthesis of complex this compound architectures. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenylfuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The most common method involves Pd-catalyzed cross-coupling reactions, such as the coupling of 3-bromofuran derivatives with phenylboronic acid (e.g., PdCl(C₃H₅)(dppb) catalyst in 1,4-dioxane at 80°C yields ~78% product) . Alternative routes include dehydration of carbinols (e.g., using dilute sulfuric acid), though this may produce isomeric byproducts requiring chromatographic purification . Key variables to optimize include catalyst loading, solvent polarity, and temperature.

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for furan and phenyl protons) and coupling patterns to confirm substitution positions.

- Mass Spectrometry (MS) : Confirm molecular weight (144.1699 g/mol) via ESI-MS or EI-MS .

- Elemental Analysis : Validate purity (e.g., C 87.31%, H 4.61% for derivatives) . Cross-reference data with literature accounts to ensure consistency .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Methodological Answer : Monitor degradation via UV-Vis spectroscopy (e.g., absorbance shifts at ~250 nm) and GC-MS for byproduct identification. Store under inert atmosphere (argon) to prevent oxidation. Conduct accelerated stability studies at elevated temperatures (40–60°C) to predict shelf-life .